2-(Acetylthio)acetamide

描述

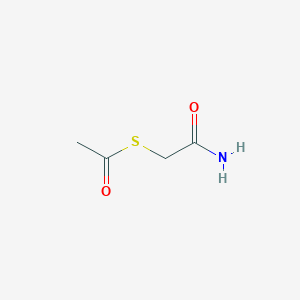

2-(Acetylthio)acetamide is a sulfur-containing acetamide derivative characterized by an acetylated thiol group (-SCOCH₃) attached to the acetamide backbone. This compound is commercially available and serves as a versatile intermediate in organic synthesis. Its utility is highlighted in one-pot reactions, where it undergoes smooth deacetylation to yield thioacetamide, a precursor for heterocyclic compounds like thieno[2,3-b]pyridines . Unlike thioglycolamide, which is only available in alcoholic ammonia solutions, this compound’s commercial accessibility enhances its practicality in synthetic workflows .

属性

CAS 编号 |

72370-26-4 |

|---|---|

分子式 |

C4H7NO2S |

分子量 |

133.17 g/mol |

IUPAC 名称 |

S-(2-amino-2-oxoethyl) ethanethioate |

InChI |

InChI=1S/C4H7NO2S/c1-3(6)8-2-4(5)7/h2H2,1H3,(H2,5,7) |

InChI 键 |

KQJWTIOZZLQART-UHFFFAOYSA-N |

SMILES |

CC(=O)SCC(=O)N |

规范 SMILES |

CC(=O)SCC(=O)N |

Pictograms |

Irritant |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Thio-Substituted Acetamides

2-(Methylthio)acetamide

- Structure : Contains a methylthio (-SCH₃) group instead of acetylthio.

- Properties : Melting point (99–102°C), boiling point (259°C), and density (1.132 g/cm³) .

- Applications : Primarily used as a research chemical. Its stability and moderate reactivity contrast with 2-(acetylthio)acetamide’s role in deacetylation-driven synthesis.

N-(Thiophen-2-ylmethyl)acetamide

- Structure : Features a thiophene ring linked via a methylene group to the acetamide nitrogen.

- While this compound is used in synthesis, this analog is explored for bioactive applications (e.g., anti-inflammatory or antimicrobial roles) .

2-[(2-Hydroxyethyl)thio]acetamide

Phenoxy and Aryl-Substituted Acetamides

Phenoxyacetamide Derivatives

- Structure: Phenoxy groups (-OPh) attached to the acetamide core.

- Properties: Electron-donating or withdrawing substituents (e.g., -OMe, -Cl) modulate reactivity. For example, 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) exhibits synthetic auxin-like activity in plants .

- Applications : Demonstrated antimicrobial and antifungal activities, particularly against gram-positive bacteria and fungi . In contrast, this compound is more commonly employed in heterocyclic synthesis than bioactive applications.

2-(2-Hydroxyphenyl)acetamide

Nitro- and Halogen-Substituted Acetamides

Nitrofuryl Acetamides

- Structure : Nitrofuran moieties linked to the acetamide nitrogen (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide).

- Properties: High carcinogenicity in murine models, inducing lymphocytic leukemia and forestomach tumors . These compounds contrast sharply with this compound, which lacks nitro groups and associated carcinogenic risks.

Halogenated Derivatives (e.g., 2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide)

- Structure : Chlorine and fluorine substituents enhance electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。